

Thermochemical Properties of 4-Cyclohexyl-1-butanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-cyclohexylbutan-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available thermochemical data for 4-cyclohexyl-1-butanol. The information presented herein is intended to support research and development activities where the thermodynamic properties of this compound are of interest. It is important to note that while calculated thermochemical data for 4-cyclohexyl-1-butanol is available, experimentally determined values are not readily found in the current literature. To provide a practical context, this guide also includes experimental data for the structurally related compound, cyclohexanol, and details the standard experimental protocols for determining key thermochemical parameters.

Thermochemical Data

The following tables summarize the available thermochemical and physical properties for 4-cyclohexyl-1-butanol.

Calculated Thermochemical Data for 4-Cyclohexyl-1-butanol

The data in this table are based on computational estimation methods, as experimental values are not widely reported. These values provide useful approximations for modeling and predictive work.

Property	Value	Unit	Source
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	-79.05	kJ/mol	Joback Calculated Property[1]
Enthalpy of Formation (gas, standard conditions, $\Delta_f H^\circ_{\text{gas}}$)	-347.64	kJ/mol	Joback Calculated Property[1]
Enthalpy of Fusion ($\Delta_{\text{fus}} H^\circ$)	17.58	kJ/mol	Joback Calculated Property[1]
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	54.96	kJ/mol	Joback Calculated Property[1]

Physical Properties of 4-Cyclohexyl-1-butanol

Property	Value	Unit	Source
Molecular Formula	C10H20O	-	[2]
Molecular Weight	156.27	g/mol	[3]
Boiling Point (at 4 mmHg)	103-104	°C	
Density (at 25 °C)	0.902	g/mL	
Refractive Index ($n_{20/D}$)	1.466	-	
Flash Point (closed cup)	109.00	°C	

Experimental Protocols

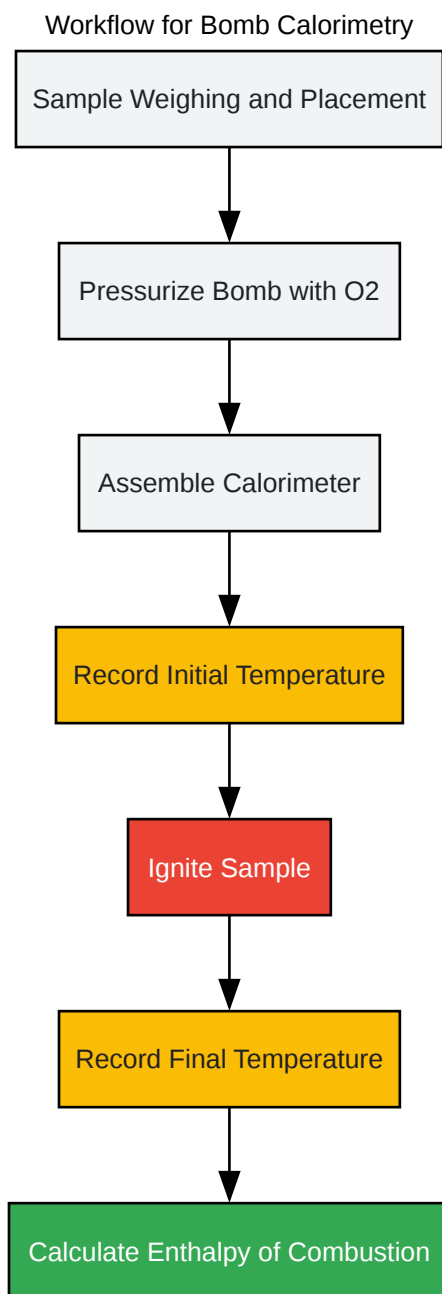
The determination of thermochemical data for organic compounds like 4-cyclohexyl-1-butanol relies on well-established experimental techniques. The following sections detail the methodologies for key measurements.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is a critical parameter for determining the enthalpy of formation. Bomb calorimetry is the primary technique for this measurement.^{[4][5]}

Methodology:

- **Sample Preparation:** A precisely weighed sample of the liquid (e.g., 4-cyclohexyl-1-butanol) is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb."
- **Oxygen Pressurization:** The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.
- **Calorimeter Assembly:** The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.
- **Ignition:** The sample is ignited remotely via an electrical fuse.
- **Temperature Measurement:** The temperature of the water is monitored, and the maximum temperature reached after combustion is recorded.
- **Calculation:** The heat released by the combustion reaction is absorbed by the water and the calorimeter. The enthalpy of combustion is calculated using the temperature change, the mass of the sample, and the heat capacity of the calorimeter (determined through calibration with a standard substance like benzoic acid).^[6]



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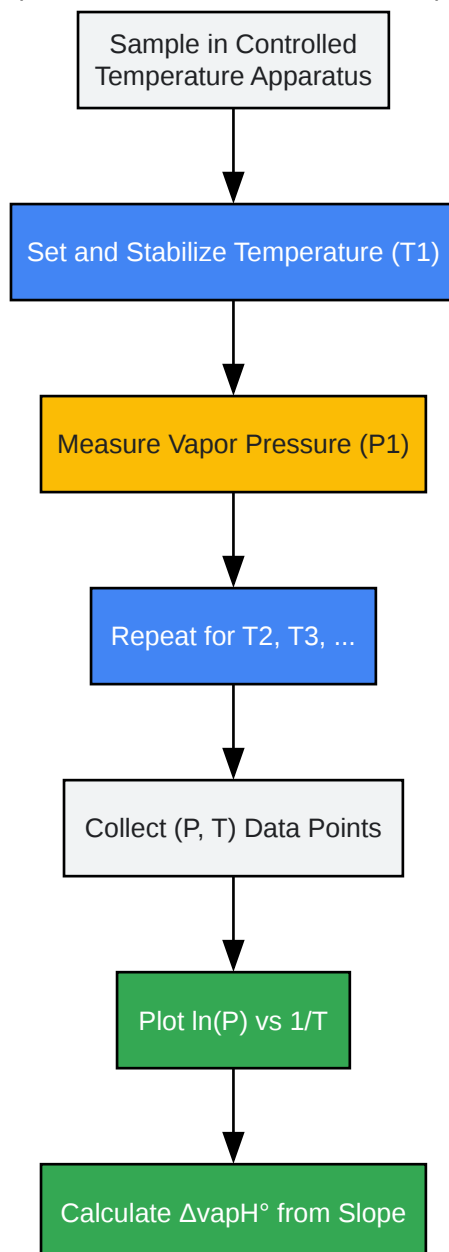
Workflow for Bomb Calorimetry

Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures.

Methodology:

- **Sample Placement:** The liquid sample is placed in a container connected to a pressure measurement system (manometer) and a temperature control system.
- **Temperature Control:** The sample is heated to a specific, stable temperature.
- **Vapor Pressure Measurement:** The pressure of the vapor in equilibrium with the liquid is measured at that temperature.
- **Data Collection:** Steps 2 and 3 are repeated at various temperatures to obtain a set of vapor pressure versus temperature data.
- **Clausius-Clapeyron Equation:** The enthalpy of vaporization is calculated from the slope of the line in a plot of the natural logarithm of vapor pressure ($\ln P$) versus the inverse of the absolute temperature ($1/T$).

Vapor Pressure Measurement for $\Delta_{\text{vap}}H^\circ$ 

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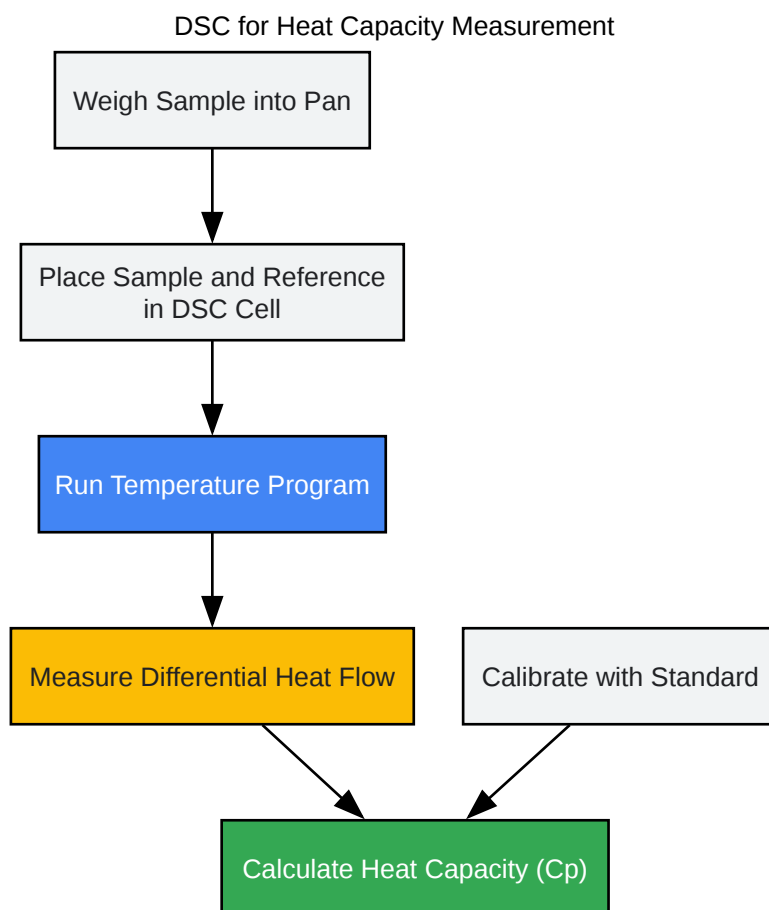
Vapor Pressure Measurement for $\Delta_{\text{vap}}H^\circ$

Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity of a substance as a function of temperature.^[4]

Methodology:

- **Sample and Reference Pans:** A small, accurately weighed sample is placed in an aluminum pan, and an empty, tared pan serves as a reference.
- **Temperature Program:** The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.
- **Heat Flow Measurement:** The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- **Calibration:** The instrument is calibrated using a standard material with a known heat capacity (e.g., sapphire).
- **Calculation:** The heat capacity of the sample is determined by comparing its heat flow signal to that of the calibrant.



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DSC for Heat Capacity Measurement

Comparative Data: Cyclohexanol

Due to the lack of experimental thermochemical data for 4-cyclohexyl-1-butanol, data for the related compound cyclohexanol (C₆H₁₂O) is provided below for comparison.

Property	Value	Unit	Source
Enthalpy of Combustion of Liquid ($\Delta_c H^\circ_{\text{liquid}}$)	-3726 ± 2	kJ/mol	NIST WebBook
Enthalpy of Formation of Liquid ($\Delta_f H^\circ_{\text{liquid}}$)	-349.3	kJ/mol	NIST WebBook
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	61.1	kJ/mol	NIST WebBook

This comparative data can serve as a useful reference point for estimating the properties of 4-cyclohexyl-1-butanol and for validating computational models. The additional butyl chain in 4-cyclohexyl-1-butanol would be expected to lead to a more negative enthalpy of combustion and formation.

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- To cite this document: BenchChem. [Thermochemical Properties of 4-Cyclohexyl-1-butanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346702#thermochemical-data-for-4-cyclohexyl-1-butanol]

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